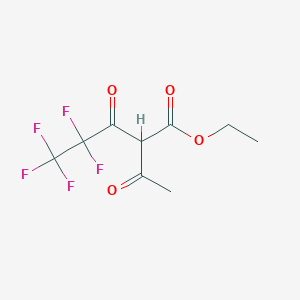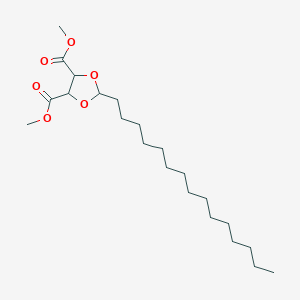
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound with the molecular formula C20H40O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with dimethyl and pentadecyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of a suitable aldehyde or ketone with a diol under acidic conditions. . The reaction conditions often require anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into more stable alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism by which dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and metabolic functions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms, used as a solvent and in organic synthesis.
1,3-Dioxolane-4-methanol: A five-membered ring with a hydroxymethyl group, used as a protecting group in organic synthesis.
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A sulfur-containing heterocyclic compound used as a building block in organic synthesis.
Uniqueness
Dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long pentadecyl chain and dioxolane ring make it particularly useful in applications requiring hydrophobic and stable cyclic structures .
Propiedades
Número CAS |
116365-20-9 |
|---|---|
Fórmula molecular |
C22H40O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
dimethyl 2-pentadecyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C22H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-19(21(23)25-2)20(28-18)22(24)26-3/h18-20H,4-17H2,1-3H3 |
Clave InChI |
ZJDZJVPTSGNGIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1OC(C(O1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


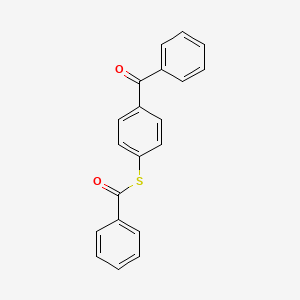

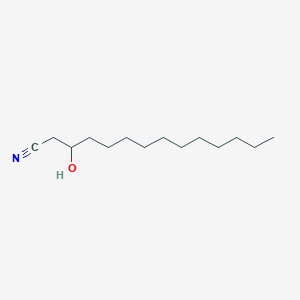

![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)

![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)

![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
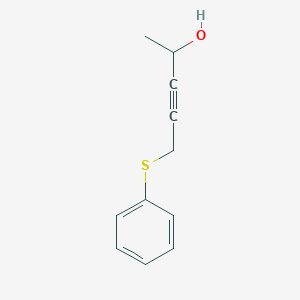
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
